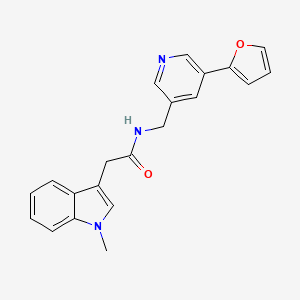

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a furan-2-yl group at the 5-position and an indole moiety at the 2-position of the acetamide chain. The pyridine and indole rings are linked via a methylene bridge, while the indole nitrogen is methylated (1-methyl-1H-indol-3-yl).

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-24-14-17(18-5-2-3-6-19(18)24)10-21(25)23-12-15-9-16(13-22-11-15)20-7-4-8-26-20/h2-9,11,13-14H,10,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDZVQYOKCKUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate through a condensation reaction between furan-2-carbaldehyde and 3-aminopyridine under acidic conditions.

Indole Derivative Formation: The next step involves the synthesis of an indole derivative by reacting indole-3-acetic acid with methyl iodide in the presence of a base such as potassium carbonate.

Coupling Reaction: The final step is the coupling of the furan-pyridine intermediate with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has shown promising anticancer activity in preliminary studies. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

These findings suggest that the compound could be developed further as an anticancer agent.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Similar compounds have demonstrated effectiveness against both bacteria and fungi, suggesting that N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide may also exhibit such capabilities.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in drug development:

- Anticancer Studies : Research published in scientific journals has documented the effectiveness of similar compounds in inhibiting cancer cell growth, providing a basis for further investigation into this compound's efficacy.

- Enzyme Inhibition Studies : Investigations into structurally similar compounds have shown promise as enzyme inhibitors, particularly targeting metabolic enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridine-Based Acetamides

Pyridine-containing analogs (e.g., 5RGZ, 5RH1) exhibit strong binding affinities (> -22 kcal/mol) to SARS-CoV-2 main protease (Mpro) via interactions with HIS163, ASN142, and GLN189 . The target compound’s pyridine-furan substitution may enhance π-π stacking or hydrogen bonding compared to simpler pyridine derivatives, though this requires experimental validation.

Indole-Containing Derivatives

Indole moieties, as seen in the target compound, are critical for interactions with hydrophobic pockets in proteins. For instance, 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetamide derivatives (e.g., CAS 339099-35-3) leverage chloro-trifluoromethyl groups for improved metabolic stability and target engagement . The 1-methyl group on the indole in the target compound may reduce steric hindrance compared to bulkier substituents.

Furan-Containing Analogues

Furan-2-yl substituents, as in the target compound and triazole-thioether derivatives (e.g., ), enhance solubility and bioavailability. Anti-exudative activity in rats was observed for furan-triazole hybrids, suggesting the furan ring’s role in modulating inflammatory pathways .

Linker Modifications

The methylene bridge in the target compound contrasts with thioether (e.g., ) or urea linkers (e.g., 5RH0 in ). Thioether linkers in triazole derivatives improve membrane permeability, while methylene bridges may offer metabolic stability .

Limitations and Contradictions

- Binding vs. Functional Activity : While pyridine-based acetamides show strong binding to SARS-CoV-2 Mpro , their functional antiviral efficacy remains unconfirmed.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound characterized by its unique structural features, including a furan ring, a pyridine moiety, and an indole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Structural Features

The compound's structure is composed of:

- Furan Ring : A five-membered aromatic ring that may contribute to biological activity through electron donation.

- Pyridine Moiety : A nitrogen-containing six-membered ring that often participates in hydrogen bonding and coordination with metal ions.

- Indole Derivative : A bicyclic structure known for its role in various biological processes, including neurotransmission and enzyme activity.

Biological Activity Overview

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has shown promise in several biological assays:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that related compounds can effectively target HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values in the low micromolar range (e.g., 0.34 μM for MCF-7) .

The mechanism of action for this compound likely involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death through various pathways, including the activation of caspases and mitochondrial dysfunction .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Nicotinamide | Pyridine base | Antimicrobial |

| Indomethacin | Indole derivative | Anti-inflammatory |

| N-(2-hydroxy... | Thiophene and furan rings | Inhibitor of endothelial lipase |

This table highlights the diverse biological activities associated with structurally similar compounds, emphasizing the unique combination of functional groups in N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide that may confer distinct properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized a series of N-substituted indole derivatives and evaluated their antiproliferative activities. Among these, some exhibited potent effects against tumor cell lines similar to those targeted by N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide .

- Mechanistic Insights : Research has indicated that these compounds can induce G2/M phase arrest in the cell cycle, leading to enhanced apoptosis rates . This mechanism aligns with findings from studies on colchicine analogs, which also disrupt microtubule dynamics.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridine-furan linkage and indole substitution patterns .

- LC-MS : High-resolution LC-MS detects impurities (e.g., deacetylated byproducts) and quantifies purity .

- DFT Calculations : Predict stability under physiological pH using Gaussian09 to model hydrolysis susceptibility of the acetamide bond .

What strategies are used to identify molecular targets and elucidate its mechanism of action?

Q. Advanced Research Focus

- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture interacting proteins from cell lysates .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in the presence of the compound .

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies downstream pathways (e.g., apoptosis or oxidative stress) .

How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

Q. Basic Research Focus

- HPLC Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via peak area reduction .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration if Td < 100°C) .

What comparative analyses are recommended to evaluate its efficacy against structural analogs?

Q. Advanced Research Focus

- SAR Tables : Compare IC₅₀ values of analogs (e.g., 5-fluoroindole or thiazole derivatives) against shared targets .

- Free Energy Perturbation (FEP) : Simulate binding energy differences between analogs to prioritize synthesis .

How can researchers mitigate challenges in solubility and bioavailability during in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.